molecular formula C12H20S B157752 2,5-Di-tert-butylthiophene CAS No. 1689-77-6

2,5-Di-tert-butylthiophene

Cat. No.: B157752
CAS No.: 1689-77-6
M. Wt: 196.35 g/mol
InChI Key: ISYGRXKYALZEIS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-Di-tert-butylthiophene can be synthesized through various methods. One common method involves the reaction of thiophene with tert-butyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide . The reaction typically occurs under anhydrous conditions and at elevated temperatures to ensure complete substitution of the hydrogen atoms on the thiophene ring with tert-butyl groups.

Industrial Production Methods

Industrial production of thiophene, 2,5-bis(1,1-dimethylethyl)- often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product .

Properties

IUPAC Name

2,5-ditert-butylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20S/c1-11(2,3)9-7-8-10(13-9)12(4,5)6/h7-8H,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISYGRXKYALZEIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(S1)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00168619
Record name Thiophene, 2,5-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1689-77-6
Record name Thiophene, 2,5-bis(1,1-dimethylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001689776
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Di-tert-butylthiophene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43573
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiophene, 2,5-bis(1,1-dimethylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00168619
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the presence of tert-butyl groups influence the reactivity of 2,5-Di-tert-butylthiophene in Diels-Alder reactions compared to its S,S-dioxide counterpart?

A1: Research has shown that the steric hindrance imposed by the bulky tert-butyl groups in this compound significantly affects its ability to act as a diene in Diels-Alder reactions. A study directly compared the reactivity of this compound S-oxide with this compound S,S-dioxide. [] The results indicated that while the S-oxide readily underwent cycloaddition with alkenes, the S,S-dioxide exhibited significantly reduced reactivity under similar conditions. This difference highlights how steric factors can dramatically impact the accessibility of the diene system and consequently, the reaction outcome.

Q2: What interesting chemical transformation can the cycloadducts formed from the Diels-Alder reactions of this compound S-oxide undergo?

A2: The cycloadducts resulting from the Diels-Alder reaction of this compound S-oxide with alkenes can undergo sulfur monoxide (SO) extrusion reactions. [] This process, which can be induced thermally or photochemically, leads to the formation of highly substituted aromatic compounds. This SO extrusion reaction provides a valuable synthetic route to access complex aromatic structures that might be otherwise challenging to synthesize.

Q3: Are there any studies focusing on the electronic properties of this compound derivatives?

A3: Yes, photoelectron spectroscopy has been employed to investigate the electronic structure of this compound 1,1-dioxide. [] This study provided insights into the through-conjugation effects of the sulfone group within the molecule. Such studies contribute to a deeper understanding of how substituents influence the electronic properties of thiophene derivatives, which can be crucial for designing molecules with specific electronic applications.

Q4: How does this compound behave in electrophilic aromatic substitution reactions?

A4: While the provided research papers don't directly investigate the electrophilic aromatic substitution reactions of this compound itself, a related study explored the structure of acetylation and formylation products of 2-tert-butyl-5-methylthiophene. [] This information, along with general knowledge of electrophilic aromatic substitution, suggests that the steric bulk of the tert-butyl groups in this compound would likely direct incoming electrophiles towards the less hindered 3- and 4- positions on the thiophene ring.

Q5: What insights can be gained from studying the kinetic isotope effects in hydrogen exchange reactions involving this compound?

A5: Research has investigated the kinetic isotope effect in the hydrogen exchange of this compound with trifluoroacetic acid in various aprotic solvents. [] This type of study provides valuable information about the mechanism of the hydrogen exchange reaction and how solvent properties can influence reaction rates. Understanding such factors is crucial for optimizing reaction conditions and predicting reactivity trends.

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